molecular formula C9H13NO B13523126 2-Methyl-1-(pyridin-3-yl)propan-2-ol CAS No. 6302-12-1

2-Methyl-1-(pyridin-3-yl)propan-2-ol

Cat. No.: B13523126
CAS No.: 6302-12-1
M. Wt: 151.21 g/mol
InChI Key: PYHXEPYSLIXWPP-UHFFFAOYSA-N
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Description

2-Methyl-1-(pyridin-3-yl)propan-2-ol is an organic compound with the molecular formula C9H13NO It features a pyridine ring substituted at the 3-position with a 2-methylpropan-2-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(pyridin-3-yl)propan-2-ol typically involves the reaction of 3-pyridinecarboxaldehyde with isobutyraldehyde in the presence of a suitable catalyst. The reaction conditions often include:

    Catalyst: Acidic or basic catalysts can be used.

    Solvent: Common solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening for catalyst selection and reaction optimization is common to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(pyridin-3-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-Methyl-1-(pyridin-3-yl)propan-2-one.

    Reduction: Formation of this compound.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-1-(pyridin-3-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(pyridin-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-(pyridin-2-yl)propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

    3-(Pyridin-2-yl)propan-1-ol: Similar structure but with the hydroxyl group at a different position.

    1-(3-Pyridinyl)-2-propanone: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness

2-Methyl-1-(pyridin-3-yl)propan-2-ol is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules

Properties

CAS No.

6302-12-1

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-methyl-1-pyridin-3-ylpropan-2-ol

InChI

InChI=1S/C9H13NO/c1-9(2,11)6-8-4-3-5-10-7-8/h3-5,7,11H,6H2,1-2H3

InChI Key

PYHXEPYSLIXWPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CN=CC=C1)O

Origin of Product

United States

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